2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol
Description
Properties
IUPAC Name |
2-[benzyl-[(2,5-dimethylphenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-8-9-16(2)18(12-15)14-19(10-11-20)13-17-6-4-3-5-7-17/h3-9,12,20H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKWMEGSYHTUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation of Ethanolamine
Ethanolamine serves as a starting material for sequential N-alkylation:
- First alkylation : Treating ethanolamine with benzyl bromide in dichloromethane and triethylamine yields N-benzyethanolamine.
- Second alkylation : Reacting N-benzyethanolamine with 2,5-dimethylbenzyl bromide under similar conditions introduces the second substituent.
The patent CN105936627A highlights the use of dichloromethane and triethylamine for analogous N-alkylation steps, achieving 79–84% yields for structurally related compounds. However, steric hindrance from the 2,5-dimethyl group may necessitate elevated temperatures (50–60°C) and extended reaction times (2–3 hours).
One-Pot Double Alkylation
A streamlined one-pot method employs excess alkylating agents and phase-transfer catalysts. For example:
- Reagents : Ethanolamine, benzyl bromide, 2,5-dimethylbenzyl bromide, K2CO3, tetrabutylammonium bromide (TBAB).
- Conditions : Reflux in acetonitrile for 24 hours.
This approach avoids intermediate isolation but risks diastereomer formation. The PMC study on benzyl ether synthesis reported 76–93% yields using MgO and methyl triflate in toluene, suggesting adaptability for amine alkylation.
Catalytic Tandem Synthesis
The RSC-developed tandem catalytic system (Cat. 1, Cs2CO3, methanol) enables one-pot formation of tertiary amines from primary amines and aldehydes. Adapting this for 2-{benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol:
- Imine formation : Benzylamine reacts with 2,5-dimethylbenzaldehyde to form an imine.
- Hydrogenation and alkylation : Catalytic hydrogenation followed by in situ reaction with ethylene oxide under basic conditions.
This method achieved 84–93% yields for N-methylated tertiary amines in the RSC study, with the catalyst tolerating electron-rich aryl groups.
Use of Protecting Groups
Benzyloxy Pyridine-Mediated Alkylation
The PMC protocol describes 2-benzyloxypyridine and methyl triflate for benzyl ether synthesis. Adapting this for amines:
- Protection : Ethanolamine is protected as a benzyl ether using 2-benzyloxypyridine.
- Alkylation : The protected amine reacts with 2,5-dimethylbenzyl bromide.
- Deprotection : Hydrogenolysis removes the benzyl group.
While originally designed for ethers, this method’s mild conditions (0–90°C, toluene) and high yields (up to 93%) make it promising for acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 70–85% | Fewer steps, high atom economy | Requires strict stoichiometric control |
| Stepwise Alkylation | 75–84% | Selective, avoids over-alkylation | Lengthy purification steps |
| Tandem Catalysis | 80–93% | One-pot, scalable | Catalyst cost and availability |
| Protecting Groups | 65–78% | Compatible with sensitive functionalities | Additional deprotection step required |
Experimental Optimization
Solvent and Base Selection
Chemical Reactions Analysis
2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing complex molecules. It is particularly useful in studying reaction mechanisms due to its unique structure and reactivity patterns.
Biology
In biological research, 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol has been utilized in various biochemical assays. Its applications include:
- Enzyme Interaction Studies : The compound is used to investigate interactions between enzymes and substrates.
- Protein Binding Assays : It aids in understanding protein-ligand interactions, which are crucial for drug development.
Industry
This compound plays a role in the production of specialty chemicals and serves as an intermediate in the synthesis of other industrial compounds. Its unique properties make it valuable for developing new materials and formulations.
Research indicates that 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol exhibits significant biological activities:
- Antibacterial Properties : Case studies have shown that derivatives of this compound can inhibit the growth of Escherichia coli at concentrations as low as 32 µg/mL while displaying low cytotoxicity towards human cells.
- Antiproliferative Effects : Other studies reported potent antiproliferative effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Studies
Several case studies highlight the relevance of this compound:
- Case Study 1 : A derivative demonstrated over 95% growth inhibition against Escherichia coli at a concentration of 32 µg/mL while showing negligible cytotoxicity towards human embryonic kidney cells.
- Case Study 2 : Another study reported that certain derivatives exhibited potent antiproliferative effects against multiple cancer types while maintaining safety profiles comparable to established chemotherapeutics.
Mechanism of Action
The mechanism of action of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol include:
N-Benzyl-N-methyl-2-phenylethan-1-amine: This compound has a similar structure but lacks the dimethyl groups on the phenyl ring.
2-{Benzyl[(2,4-dimethylphenyl)methyl]amino}ethan-1-ol: This compound has a similar structure but with different positions of the methyl groups on the phenyl ring.
The uniqueness of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol, with the molecular formula C18H23NO and a molecular weight of 269.39 g/mol, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of benzyl chloride with 2,5-dimethylbenzylamine, followed by the addition of ethanolamine. Industrial methods may utilize continuous flow reactors to optimize yield and purity .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated promising anticancer properties of related compounds. For instance, derivatives similar to 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol have shown significant activity against various cancer cell lines, including leukemia and breast cancer. Notably, certain derivatives exhibited non-cytotoxic effects while maintaining high growth inhibition rates against cancer cells .
2. Antioxidant Properties
Compounds with similar structures have been evaluated for their antioxidant capabilities. For example, certain derivatives displayed high radical scavenging activity against DPPH and ABTS radicals, indicating potential protective effects against oxidative stress .
3. Enzyme Interaction
The compound is also utilized in biochemical assays to study enzyme interactions. Its ability to bind to specific enzymes may alter their activity, which is crucial for understanding metabolic pathways and signal transduction mechanisms.
Research Findings
A comprehensive review of existing literature reveals several key findings regarding the biological activity of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol:
Case Studies
Several case studies highlight the biological relevance of compounds related to 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol:
- Case Study 1 : A derivative demonstrated a growth inhibition rate exceeding 95% against Escherichia coli at a concentration of 32 µg/mL while showing negligible cytotoxicity towards human embryonic kidney cells .
- Case Study 2 : Another study reported that certain derivatives exhibited potent antiproliferative effects against multiple cancer types while maintaining safety profiles comparable to established chemotherapeutics .
The mechanism by which 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol exerts its biological effects involves its interaction with specific molecular targets such as receptors or enzymes. This binding can lead to alterations in enzyme activity or modulation of signal transduction pathways, contributing to its therapeutic potential .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Reductive Amination | 75–85 | 98 | NaBH₄, EtOH, 0°C | |
| Catalytic Hydrogenation | 65–70 | 95 | H₂ (1 atm), Pd-C, RT |
Basic: What safety protocols are essential when handling 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact, which may cause irritation or inflammation .
- Ventilation: Use a fume hood to avoid inhalation of dust/aerosols. The compound’s flash point is >150°C, but decomposition fumes may be toxic.
- Spill Management: Absorb with inert material (e.g., vermiculite), seal in a container, and dispose as hazardous waste .
Basic: How can the compound’s structure be confirmed post-synthesis?
Answer:
- NMR Spectroscopy:
- ¹H NMR (CDCl₃): δ 7.3–7.1 (m, aromatic H), 3.6–3.4 (m, -CH₂-OH), 2.8–2.6 (m, -N-CH₂-), 2.3 (s, methyl groups) .
- ¹³C NMR: Confirm presence of quaternary carbons from the 2,5-dimethylphenyl group.
- Mass Spectrometry: ESI-MS expected [M+H]⁺ = 284.2 g/mol .
Advanced: How to design experiments to study the compound’s interactions with biological targets (e.g., ion channels or enzymes)?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with targets (e.g., SARS-CoV-2 protease) .
- In Vitro Assays:
- Fluorescence Polarization: Measure binding affinity to purified receptors.
- Patch Clamp: Test modulation of ion channels in HEK293 cells .
- Dose-Response Curves: Determine IC₅₀ values using logarithmic concentrations (1 nM–100 µM) .
Advanced: What strategies resolve contradictions in the compound’s reactivity across different studies?
Answer:
- Control Variables: Standardize solvent (e.g., DMF vs. EtOH), temperature, and catalyst load .
- Computational Modeling: Compare reaction pathways using DFT calculations (e.g., Gaussian09) to identify energetically favorable mechanisms .
- Replicate Conditions: If oxidation yields inconsistent products (e.g., ketones vs. aldehydes), verify oxidizing agents (KMnO₄ vs. CrO₃) and pH .
Advanced: How to optimize yield in large-scale synthesis while maintaining stereochemistry?
Answer:
- Catalyst Screening: Test chiral catalysts (e.g., Ir-based) for enantioselective amination .
- Process Monitoring: Use in-situ FTIR to track intermediate formation and adjust reaction time/temperature.
- Scale-Up Protocol:
- Step 1: Conduct pilot batches (10–100 g) with controlled stirring (500 rpm) to ensure homogeneity.
- Step 2: Purify via flash chromatography (heptane:isopropyl acetate gradient) to retain stereochemical integrity .
Q. Table 2: Optimization Parameters
| Parameter | Small Scale (1 g) | Large Scale (100 g) |
|---|---|---|
| Yield (%) | 85 | 70–75 |
| Enantiomeric Excess | 98% | 95% |
| Reaction Time | 6 h | 8–10 h |
Advanced: How does the compound’s 3D conformation impact its biological activity?
Answer:
- Conformational Analysis: Use X-ray crystallography or NOESY NMR to determine spatial arrangement of benzyl and dimethylphenyl groups .
- SAR Studies: Modify substituents (e.g., replace methyl with ethyl) and compare bioactivity. For example, 2,5-dimethyl substitution enhances lipophilicity, improving membrane permeability vs. unsubstituted analogs .
Advanced: What analytical techniques differentiate this compound from structurally similar derivatives?
Answer:
- HPLC-MS/MS: Use a gradient elution (ACN/H₂O + 0.1% formic acid) to separate isomers based on retention time and fragmentation patterns .
- Chiral Chromatography: Employ a Chiralpak AD-H column to resolve enantiomers, critical for pharmacology studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
